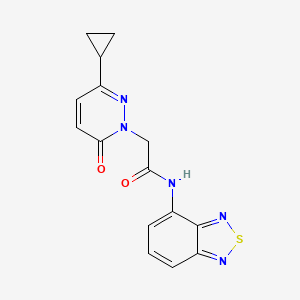![molecular formula C15H12BrN3O2S2 B6427713 2-bromo-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide CAS No. 2034463-07-3](/img/structure/B6427713.png)
2-bromo-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide, also known as BTPS, is an important organic compound with a wide range of applications in the scientific research field. It is a versatile compound that can be used as a starting material for synthesizing other compounds in the laboratory. BTPS has unique properties that make it useful for a variety of applications ranging from drug design to catalysis.
科学的研究の応用
2-bromo-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide has a wide range of applications in the scientific research field. It can be used in drug design, as it is a versatile compound that can be used to synthesize other compounds in the laboratory. This compound can also be used as a catalyst in various reactions, such as the synthesis of peptides and proteins. It can also be used in the synthesis of other organic compounds, such as thiophenes, sulfonamides, and pyrazines. This compound has also been used in the study of enzyme inhibitors, as it can be used to modify the activity of enzymes.
作用機序
The mechanism of action of 2-bromo-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide is not fully understood. However, it is believed that this compound binds to enzymes and modifies their activity. This binding of this compound to enzymes can cause the enzymes to become more or less active, depending on the concentration of this compound present. This can lead to changes in the biochemical and physiological effects of the enzymes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, which can lead to changes in the biochemical and physiological processes that are regulated by those enzymes. For example, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. This can lead to changes in the levels of neurotransmitters, which can have a variety of effects on the body.
実験室実験の利点と制限
The use of 2-bromo-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide in laboratory experiments has several advantages and limitations. The main advantage of using this compound in laboratory experiments is that it is a versatile compound that can be used to synthesize other compounds in the laboratory. Additionally, this compound can be used as a catalyst in a variety of reactions, which can make the synthesis process more efficient. However, there are some limitations to using this compound in laboratory experiments. For example, it can be difficult to control the concentration of this compound in the reaction, which can lead to unpredictable results. Additionally, this compound can be toxic in high concentrations, so it is important to be aware of the potential risks when using it in laboratory experiments.
将来の方向性
There are a variety of potential future directions for 2-bromo-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide research. One potential future direction is the development of more efficient syntheses for this compound. Additionally, more research could be done to better understand the mechanism of action of this compound and its effects on biochemical and physiological processes. Furthermore, research could be done to investigate the potential uses of this compound in drug design and catalysis. Finally, research could be done to investigate the potential uses of this compound for other applications, such as in materials science and in the production of industrial chemicals.
合成法
2-bromo-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide is synthesized by a two-step process that involves the reaction of this compound with anhydrous hydrazine. The first step involves the reaction of this compound with anhydrous hydrazine in a solvent such as dimethylformamide (DMF). The reaction proceeds in the presence of a catalytic amount of sodium hydroxide, and the product is a mixture of this compound and this compound hydrazide. The second step involves the reaction of the mixture with a base such as sodium hydroxide to form the desired product, this compound.
特性
IUPAC Name |
2-bromo-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O2S2/c16-12-3-1-2-4-14(12)23(20,21)19-9-13-15(18-7-6-17-13)11-5-8-22-10-11/h1-8,10,19H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYIERKMLWZOOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC2=NC=CN=C2C3=CSC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-2-(propan-2-yl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1H-imidazole-4-sulfonamide](/img/structure/B6427634.png)
![N'-phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B6427636.png)
![2-(2-methoxy-4-methylphenoxy)-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6427642.png)
![3-(benzenesulfonyl)-N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide](/img/structure/B6427650.png)
![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B6427666.png)
![4-[(3-chloro-4-methoxybenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B6427677.png)
![methyl 3-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B6427685.png)
![2-chloro-5-cyclopropanecarbonyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B6427699.png)
![4-[(2-chlorophenyl)methanesulfonyl]-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B6427703.png)
![2-methoxy-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-3-carboxamide](/img/structure/B6427709.png)

![6-cyclopropyl-2-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-2,3-dihydropyridazin-3-one](/img/structure/B6427725.png)
![N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B6427740.png)
![N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B6427747.png)